molecular formula C7H3F3O2 B1332066 2,4,6-Trifluorobenzoic acid CAS No. 28314-80-9

2,4,6-Trifluorobenzoic acid

Cat. No. B1332066
CAS RN: 28314-80-9
M. Wt: 176.09 g/mol
InChI Key: SJZATRRXUILGHH-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzoic acid is a crucial and important raw material for preparing photosensitizers, medicines, and pesticides. It finds applications in pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trifluorobenzoic acid is available as a 2D Mol file or as a computed 3D SD file . The molecular structure of the title compound, with atom labels and anisotropic displacement ellipsoids, has been drawn at the 50% probability level .


Physical And Chemical Properties Analysis

2,4,6-Trifluorobenzoic acid has a molecular weight of 176.09 g/mol. It has one hydrogen bond donor and five hydrogen bond acceptors. Its exact mass and monoisotopic mass are 176.00851382 g/mol. It has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2,4,5-Trifluorobenzoic acid, closely related to 2,4,6-trifluorobenzoic acid, is a valuable synthetic intermediate with significant applications in the pharmaceutical industry and material science. A study detailed a facile continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid. This process involved generating an aryl-Grignard reagent followed by a reaction with gaseous CO2, yielding the product with high purity and yield (Deng et al., 2015).

Complex Formation and Crystal Structures

Research has been conducted on the synthesis and structural characterization of new complexes containing 2,4,6-trifluorobenzoate as a ligand. These complexes exhibit different forms, such as coordination polymers and dimeric units, demonstrating the versatility of 2,4,6-trifluorobenzoic acid in forming intricate molecular structures (Lamann et al., 2012).

Catalytic Applications in Organic Synthesis

Scandium trifluoromethanesulfonate, an analog of trifluorobenzoic acid, has shown exceptional catalytic activity in acylation reactions involving alcohols and acid anhydrides. This catalyst has been effective in macrolactonization of omega-hydroxy carboxylic acids, demonstrating the potential utility of trifluorobenzoic acid derivatives in organic synthesis (Ishihara et al., 1996).

Spectroscopic and Quantum Chemical Analysis

Studies focusing on the vibrational spectra and quantum chemical calculations of compounds related to 2,4,6-trifluorobenzoic acid have provided insights into their electronic structures and interactions. These analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and molecular engineering (Mukherjee et al., 2011).

Environmental and Industrial Applications

The decarboxylation of 2,4,5-trifluorobenzoic acid has been studied for environmentally friendly synthesis methods. For instance, a study explored the use of copper catalysts in the decarboxylation process, which is relevant for producing raw materials for diabetes medications. Such research highlights the role of trifluorobenzoic acid derivatives in developing more sustainable industrial processes (Fu et al., 2016).

Safety And Hazards

2,4,6-Trifluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2,4,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZATRRXUILGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334327
Record name 2,4,6-Trifluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorobenzoic acid

CAS RN

28314-80-9
Record name 2,4,6-Trifluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28314-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,6-trifluoro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trifluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trifluorobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 10.0 grams (0.076 mole) of 1,3,5-trifluorobenzene in 150 ml of anhydrous tetrahydrofuran, under an argon atmosphere, was cooled to -78° and 4.8 grams (0.076 mole) of n-butyllithium (as 48.7 ml of a 1.55 molar solution in hexane) was added dropwise during a 30-minute period. Upon completion of addition the reaction mixture was stirred at -78° for eight hours. A quantity of fresh, crushed dry ice, sufficient to cause the reaction mixture to become a thick slurry, was added to the reaction vessel. The reaction mixture was allowed to warm to ambient temperature as it was stirred for 26 hours. The tetrahydrofuran was removed from the reaction mixture under reduced pressure. The residue was washed into a separatory funnel with 100 ml of aqueous 2N sodium hydroxide and 200 ml of diethyl ether. The aqueous base layer was separated and the organic layer extracted with two 100 ml portions of aqueous 2N sodium hydroxide. The organic layer was discarded and the combined aqueous base layer and extracts were washed with 100 ml of diethyl ether, cooled, and acidified with concentrated hydrochloric acid. The mixture was saturated with sodium chloride and extracted with three portions of 150 ml each of diethyl ether. The combined ether extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a solid residue. The residue was recrystallized from toluene to give 10.2 grams of 2,4,6-trifluorobenzoic acid; mp 225°-227°.
Quantity
10 g
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150 mL
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4.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
R Betz, T Gerber - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C7H3F3O2, the C—C—C angles in the ring are greater than 120 for F-bonded C atoms [123.69 (13), 123.88 (12) and 123.66 (12)]. In the crystal, intermolecular O…
Number of citations: 8 scripts.iucr.org
P Kubica, H Garraud, J Szpunar, R Lobinski - Journal of Chromatography A, 2015 - Elsevier
A solid-phase extraction (SPE) procedure using C 18 stationary phase was optimized for the preconcentration of 19 fluorinated derivatives of benzoic acid (FBA): mono-, di-, tri-, and …
Number of citations: 13 www.sciencedirect.com
R Lamann, M Hülsen, M Dolg… - … für anorganische und …, 2012 - Wiley Online Library
Five new complexes containing 2, 4, 6‐trifluorobenzoateas ligand have been synthesized and structurally characterized, namely Li(C 6 F 3 H 2 COO)(H 2 O) (P2 1 , Z = 2, 1),Cs(C 6 F 3 …
Number of citations: 17 onlinelibrary.wiley.com
J Hong, A Gracia, S Romero, M Zhou, W Lin… - Journal of Molecular …, 2023 - Elsevier
Calculations on the structure of 3,4,5-trifluorobenzoic acid were made using the Gaussian 16 program. The potential energy surfaces were scanned along Csingle bondCsingle …
Number of citations: 1 www.sciencedirect.com
R Seera, S Cherukuvada… - Crystal Growth & Design, 2021 - ACS Publications
Benzoic acid–monofluorobenzoic acid combinations are known to form solid solutions, whereas benzoic acid–pentafluorobenzoic acid system forms a cocrystal. To decipher the …
Number of citations: 8 pubs.acs.org
K Müller, A Seubert - Journal of Chromatography A, 2012 - Elsevier
A method for the ultra trace analysis of 21 fluorobenzoic acids (FBAs) via GC–MS based on solid-phase extraction (SPE) and derivatization with BF 3 ·MeOH is described. All …
Number of citations: 27 www.sciencedirect.com
HT Kim Ngan, N Cam, V Thi, TT Hai, NH Quang, T Tam… - 2013 - osti.gov
DOE pack 2000 has been used to evaluate factors that are influential on the derivative of 246TFBA reaction, such as time, temperature, moles ratio PFBBr/246TFBA and Na{sub 2}CO{…
Number of citations: 0 www.osti.gov
TKN Huynh, TNC Vo, TH Tran, HQ Nguyen, TT Le Thi - 2013 - inis.iaea.org
[en] DOE pack 2000 has been used to evaluate factors that are influential on the derivative of 246TFBA reaction, such as time, temperature, moles ratio PFBBr/246TFBA and Na 2 CO 3. …
Number of citations: 0 inis.iaea.org
K Müller, A Seubert - Journal of Chromatography A, 2012 - Elsevier
A method for the trace analysis of fluorobenzoic acids (FBAs) via IC–MS based on solid-phase extraction (SPE) prior to isocratic anion exchange chromatography is described. Up to 23 …
Number of citations: 16 www.sciencedirect.com
Z Qin, D McNee, H Gleisner, A Raab… - Analytical …, 2012 - ACS Publications
Driven by increasing demand for the monitoring of industrial perfluorinated compounds (PFCs), the identification of novel fluorine containing compounds (FOCs) and the tracking of …
Number of citations: 57 pubs.acs.org

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